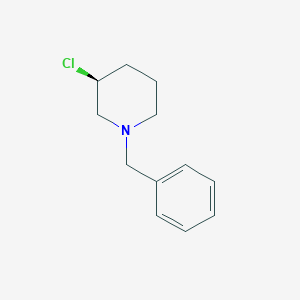

(S)-1-Benzyl-3-chloro-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-3-chloropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of S 1 Benzyl 3 Chloro Piperidine and Its Analogues

Nucleophilic Substitution and Ring Opening Reactions

The core of the reactivity of (S)-1-benzyl-3-chloro-piperidine lies in its susceptibility to nucleophilic attack, often facilitated by the neighboring nitrogen atom. This leads to a series of interconnected reactions, including neighboring group participation, the formation of a bicyclic aziridinium (B1262131) ion, and subsequent regioselective ring-opening.

Neighboring Group Participation (NGP) Mechanisms

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a nearby functional group within a molecule participates in a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. wikipedia.org In the case of this compound, the lone pair of electrons on the nitrogen atom can act as an internal nucleophile. libretexts.org This intramolecular attack displaces the chloride leaving group, a process that is generally more favorable than a direct intermolecular substitution by an external nucleophile. wikipedia.orglibretexts.org

The effectiveness of NGP is influenced by several factors, including the nature of the participating group and the reaction conditions. Heteroatoms with lone pairs, such as nitrogen and sulfur, are particularly effective neighboring groups. libretexts.org For instance, the reaction rate of a sulfur mustard with a nucleophile is significantly higher than that of a primary alkyl chloride without a heteroatom. wikipedia.org This rate enhancement is a hallmark of NGP. wikipedia.org The stereochemistry of the product can also be affected, often resulting in retention of configuration due to a double inversion mechanism. libretexts.org

Formation and Reactivity of Bicyclic Aziridinium Ions

The neighboring group participation of the nitrogen atom in this compound leads to the formation of a highly reactive bicyclic intermediate known as an aziridinium ion. nih.govbohrium.com This three-membered ring containing a positively charged nitrogen atom is strained and therefore highly susceptible to nucleophilic attack. The formation of this intermediate is a key step that dictates the subsequent reaction pathways. nih.gov

The stability and reactivity of the aziridinium ion are influenced by the substituents on the piperidine (B6355638) ring and the nitrogen atom. The benzyl (B1604629) group on the nitrogen can influence the electron density and steric accessibility of the aziridinium ring system. These intermediates are valuable in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govbohrium.com

Regioselectivity in Aziridinium Ring Opening

The ring-opening of the bicyclic aziridinium ion by a nucleophile is a crucial step that determines the final product structure. This process can occur at either of the two carbon atoms of the aziridinium ring, and the regioselectivity of this attack is a subject of considerable interest. nih.gov The attack can lead to the formation of different isomers, and controlling this regioselectivity is essential for synthetic applications. nih.govbohrium.com

Several factors influence the regioselectivity of the aziridinium ring opening, including the nature of the nucleophile, the solvent, and the electronic and steric properties of the substituents on the piperidine ring. For example, in related aziridine (B145994) systems, the functional group on a substituent can direct the nucleophilic attack to a specific carbon atom of the aziridine ring. nih.gov The choice of reaction conditions can thus be used to favor the formation of a desired regioisomer, leading to the synthesis of specific substituted piperidines. nih.gov

Radical Reaction Pathways and Stability

Beyond ionic pathways, this compound and its analogues can also undergo reactions involving radical intermediates. The benzyl group plays a crucial role in these processes, influencing the formation and stability of radical species.

Benzylic Radical Formation and Resonance Stabilization

The benzyl group attached to the nitrogen atom can stabilize a radical at the benzylic position through resonance. acs.orgrsc.org If a radical-initiating process were to occur, the resulting benzylic radical would be delocalized over the aromatic ring, significantly increasing its stability. rsc.org This resonance stabilization lowers the energy barrier for radical formation and can direct the course of radical reactions.

Studies on para-substituted benzyl radicals have provided insight into the stabilizing effects of various substituents on the aromatic ring. rsc.org The presence of electron-donating or electron-withdrawing groups can further modulate the stability of the benzylic radical. This principle is fundamental to understanding the potential for radical-mediated transformations in molecules containing a benzyl moiety.

Intramolecular Radical Cyclization Processes

The presence of both a radical-stabilizing group (benzyl) and a leaving group (chloro) in the same molecule opens up the possibility of intramolecular radical cyclization reactions. nih.gov While direct evidence for such a process in this compound itself is not extensively documented in the provided search results, the general principles of radical cyclization are well-established in organic chemistry. beilstein-journals.org

Influence of Substituents on Reaction Kinetics and Mechanisms

The reactivity of this compound and its analogues in nucleophilic substitution reactions is profoundly influenced by the nature and position of substituents on both the piperidine ring and the N-benzyl group. These substituents can alter the reaction rate and potentially shift the mechanistic pathway by exerting electronic and steric effects. The reaction at the C-3 position typically involves competition between standard SN1 and SN2 pathways, but is significantly influenced by the participation of the piperidine nitrogen atom.

A pivotal mechanistic feature in the reaction of 3-chloropiperidines is the role of the nitrogen atom as an internal nucleophile. These reactions often proceed through neighboring group participation (NGP), where the nitrogen atom attacks the electrophilic C-3 carbon, displacing the chloride leaving group. This intramolecular cyclization results in the formation of a highly reactive bicyclic aziridinium ion intermediate. d-nb.info This intermediate is then rapidly attacked by an external nucleophile, leading to the final substitution product. This anchimerically assisted mechanism has characteristics of both SN1 (unimolecular formation of a reactive intermediate) and SN2 (backside attack by the participating nitrogen) processes.

The rate of formation of this aziridinium ion is the rate-determining step and is highly sensitive to the substitution pattern on the piperidine ring. d-nb.info

Influence of Piperidine Ring Substituents

Substituents on the piperidine ring itself can have a dramatic impact on reaction kinetics. Research has demonstrated that methylation at the C-5 position of the piperidine ring significantly accelerates the rate of nucleophilic substitution. For instance, the introduction of a gem-dimethyl group at the C-5 position of N-butyl-3-chloropiperidine was found to substantially increase its alkylation activity. d-nb.info This rate enhancement is attributed to the Thorpe-Ingold effect, where the gem-dimethyl group restricts the bond angle of the piperidine ring, pushing the nitrogen atom into closer proximity to the C-3 reaction center and thereby promoting the intramolecular cyclization to form the aziridinium ion. d-nb.info

Kinetic studies on the reaction of various 3-chloropiperidines with the model nucleophile 2'-deoxyguanosine (B1662781) have quantified this effect. The half-life (t½) for the consumption of the starting material, which is inversely related to the reaction rate, provides a clear measure of reactivity.

Table 1: Influence of C-5 gem-Dimethylation on the Reactivity of 3-Chloropiperidines in Reaction with 2'-Deoxyguanosine.

| Compound | Half-life (t½) in minutes |

|---|---|

| N-Butyl-3-chloropiperidine | 708 |

| N-Butyl-5,5-dimethyl-3-chloropiperidine | 423 |

Data sourced from kinetic studies using NMR spectroscopy. d-nb.info

As shown in the table, the introduction of the 5,5-dimethyl group leads to a significant decrease in the reaction half-life, indicating a faster reaction rate. d-nb.info

Influence of N-Substituents

The nature of the substituent on the piperidine nitrogen also plays a crucial, albeit more nuanced, role. Comparing N-butyl-3-chloropiperidine with this compound reveals that the N-benzyl group tends to accelerate the reaction. d-nb.info This can be attributed to the electron-withdrawing inductive effect of the benzyl group, which slightly increases the electrophilicity of the C-3 carbon. However, the effect is less pronounced than that of C-5 methylation. d-nb.info

The complexity of the nucleophile can also affect the relative influence of the N-substituent. d-nb.info

Projected Influence of Benzyl Ring Substituents

While specific kinetic data for a wide range of substituted N-benzyl analogues of this compound are not extensively documented in the cited literature, the principles of physical organic chemistry allow for well-founded projections based on studies of simpler systems, such as the solvolysis of substituted benzyl chlorides. nih.govnih.gov The effect of substituents on the phenyl ring of the N-benzyl group would be transmitted electronically to the nitrogen atom, influencing its nucleophilicity and its ability to participate in the formation of the aziridinium ion.

A Hammett plot, which correlates reaction rates with substituent constants (σ), would be expected to clarify these relationships. nih.gov

The reaction mechanism could also be affected. For benzyl halides, strongly electron-donating substituents can promote a shift towards a more SN1-like mechanism with a discrete carbocation intermediate, whereas electron-withdrawing groups favor an SN2 mechanism. nih.govnih.gov In the case of this compound, while the neighboring group participation pathway is dominant, extreme electronic effects from benzyl substituents could potentially modulate the structure and stability of the transition state for aziridinium ion formation.

Advanced Spectroscopic and Computational Analysis of S 1 Benzyl 3 Chloro Piperidine Systems

Spectroscopic Characterization Techniques (General Overview)

The structural elucidation of piperidine (B6355638) derivatives like (S)-1-Benzyl-3-chloro-piperidine relies on a combination of spectroscopic methods. nih.govresearchgate.net These techniques provide detailed information about the molecular structure, connectivity, and conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for determining the carbon-hydrogen framework of piperidine derivatives. nih.govresearchgate.net The chemical shifts and coupling constants of the protons on the piperidine ring offer insights into their spatial arrangement. For instance, the observation of large coupling constants (around 10-11 Hz) can indicate a trans-diaxial relationship between adjacent protons, which is characteristic of a chair conformation. ias.ac.in Two-dimensional NMR techniques, such as COSY, are employed to establish proton-proton correlations and confirm signal assignments. ias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic ring and the piperidine ring, as well as the C-N and C-Cl bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the exact molecular weight and elemental composition of the compound. nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For 1-Benzyl-3-chloro-piperidine, the molecular weight is 209.71 g/mol . nih.gov

These spectroscopic techniques, when used in concert, provide a comprehensive picture of the molecular structure of this compound and its derivatives.

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the structure, reactivity, and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying piperidine systems due to its balance of accuracy and computational cost. nih.govrsc.org DFT calculations can be used to predict a wide range of molecular properties and behaviors.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govrsc.orgbeilstein-journals.org For reactions involving N-heterocycles, DFT can help understand the sequence of bond-forming and bond-breaking events. rsc.orgresearchgate.net For instance, in base-catalyzed reactions of N-chloro-piperidines, DFT has been used to investigate various reaction pathways, including intramolecular addition, substitution, and elimination reactions. nih.gov The calculated energy barriers for these pathways can predict the most likely reaction products. nih.gov

A study on the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes (NHCs) utilized DFT to investigate four possible reaction channels, proposing a novel pathway involving proton transfer assistance from a different molecule. rsc.org Similarly, DFT calculations on copper-catalyzed carboarylation–ring closure reactions leading to functionalized heterocycles have been used to compare the free energy profiles of different mechanistic routes. beilstein-journals.org

The piperidine ring can adopt several conformations, with the chair form generally being the most stable. wikipedia.orgacs.org However, the presence of substituents can influence the conformational preference. nih.gov DFT calculations are used to determine the relative energies of different conformers, such as the chair, boat, and twist forms, and to predict the most stable conformation. ias.ac.inrsc.org

For example, DFT studies on N-substituted piperidines have been used to analyze the lowest energy conformers and estimate their relative populations using thermodynamic calculations. researchgate.net In the case of fluorinated piperidines, computational investigations have revealed that electrostatic interactions, hyperconjugation, and steric factors all play a role in determining the conformational behavior. d-nb.info The preference for an axial or equatorial orientation of substituents is a key aspect of this analysis. nih.gov

| Compound | Method | Basis Set | Finding | Reference |

| N-methyl piperidine | DFT-SIC | LDA | Identified conformers as chair and twist structures. | rsc.org |

| N-substituted piperidines | DFT | - | Analyzed the lowest three minimum-energy conformers. | researchgate.net |

| Fluorinated piperidines | DFT | - | Investigated the influence of electrostatic interactions, hyperconjugation, and steric factors on conformation. | d-nb.info |

In chemical reactions involving substituted piperidines, the formation of one regioisomer or stereoisomer over another is a critical aspect. DFT calculations can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the transition states leading to the different possible products. rsc.orgarxiv.org The pathway with the lower activation energy is predicted to be the major pathway, thus determining the dominant product.

For NHC-catalyzed [2+2] cycloaddition reactions, DFT has been used to demonstrate that the cycloaddition step is both the rate- and stereoselectivity-determining step, leading to the formation of four possible stereoisomers. rsc.org Computational methods are being developed to predict the regioselectivity of C-H functionalization reactions, which is a significant challenge in synthetic chemistry. arxiv.org

The alkylation of piperidines is a fundamental transformation for introducing new functional groups. odu.eduacs.org DFT calculations can be employed to investigate the mechanism of these alkylation reactions. For instance, in the regioselective 3-alkylation of piperidine, computational studies can help to understand the formation of the enamide anion intermediate and its subsequent reaction with alkyl halides. odu.edu

DFT can also be used to study the mechanism of more complex reactions, such as the copper-catalyzed three-component amino etherification of alkenes, where an aminium radical cation intermediate is involved. acs.org By modeling the various steps of the reaction, including the initial amination and subsequent C-O bond formation, a detailed understanding of the reaction pathway can be achieved.

Molecular Mechanics and Dynamic Simulations (e.g., MMFF)

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape and dynamic behavior of flexible molecules like this compound. The Merck Molecular Force Field (MMFF), a popular force field for drug-like molecules, is well-suited for such analyses. It parameterizes the potential energy of a molecule as a function of its atomic coordinates, considering terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

While specific MMFF studies on this compound are not extensively documented in publicly available literature, the methodology is routinely applied to similar piperidine-containing systems. For instance, computational studies on various piperidine and piperazine-based compounds have utilized such simulations to understand their interaction with biological targets. nih.gov These simulations can elucidate the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the orientation of the benzyl (B1604629) and chloro substituents.

A typical molecular dynamics simulation of this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial geometry of the molecule is optimized to find a local energy minimum, relieving any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to simulate the correct ensemble (e.g., NVT or NPT).

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), and the atomic trajectories are saved at regular intervals.

Studies on related molecules, such as benzylpenicillin, have demonstrated the utility of MD simulations in predicting the relative populations of different conformers in various environments, which often show good correlation with experimental NMR data. nih.gov For substituted piperidines, MD simulations have been employed to understand the binding modes to receptors, revealing the critical amino acid residues involved in the interaction. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClN | chemscene.comnih.govsynblock.com |

| Molecular Weight | 209.72 g/mol | chemscene.comnih.govsynblock.com |

| XLogP3 | 2.9 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Exact Mass | 209.0971272 | lookchem.com |

| Complexity | 166 | lookchem.com |

This table presents data computed from various chemical databases and may not be the result of direct experimental measurements.

Quantum Chemical Studies on Related Benzylpiperidine Systems

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules compared to molecular mechanics. While specific quantum chemical studies on this compound are sparse, research on related benzylpiperidine systems offers valuable insights that can be extrapolated to the target compound.

Structure-activity relationship (SAR) studies on a series of substituted N-benzylpiperidines have been conducted to determine their affinity and selectivity for various transporters. nih.govuky.edu These studies highlight how substitutions on the benzyl ring and the piperidine moiety influence the biological activity. For example, the introduction of a trifluoromethyl group on the benzyl ring was found to modulate the compound's interaction with the serotonin (B10506) transporter. nih.govuky.edu This underscores the importance of the electronic and steric properties of the substituents, which can be quantitatively described using quantum chemical calculations.

Quantum chemical methods are particularly useful for:

Conformational Analysis: Determining the relative energies of different conformers (e.g., chair conformations with axial or equatorial substituents) with high accuracy. For the piperidine ring in related systems, a chair conformation is generally observed to be the most stable. nih.gov

Geometric Parameters: Optimizing the molecular geometry to predict bond lengths, bond angles, and dihedral angles. In a study of a substituted piperidine, the C-N single bond lengths in the heterocyclic ring were determined to be approximately 1.455 Å and 1.456 Å. nih.gov

Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. The MEP is particularly useful for identifying regions of the molecule that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.net

Spectroscopic Properties: Simulating vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data.

In a broader context, quantum chemical calculations have been applied to understand the conformational properties of complex molecules containing cyclic systems, such as benzylpenicillin, where the calculations provided insights into substituent effects and the dynamics of ring-puckering. nih.gov The protonation state of benzylpiperidine derivatives at physiological pH has also been estimated using computational methods, which is a critical factor for their biological activity. nih.gov

For this compound, quantum chemical studies would be instrumental in understanding how the chloro-substituent at the C3 position influences the electron distribution and conformational preferences of the piperidine ring and the N-benzyl group. The chirality at the C3 carbon introduces an additional layer of complexity that can be rigorously investigated using these theoretical methods.

Derivatization and Chemical Transformations of S 1 Benzyl 3 Chloro Piperidine

Conversion to Other Functionalized Piperidines

The chloro group at the 3-position of (S)-1-benzyl-3-chloro-piperidine is a key site for nucleophilic substitution reactions, enabling its conversion into a diverse array of functionalized piperidines.

Formation of Aminopiperidines

The transformation of this compound into aminopiperidines is a crucial step in the synthesis of various biologically active compounds. This conversion is typically achieved through nucleophilic substitution of the chloride with an amine source.

One documented method involves the reaction of this compound with an appropriate amine. For instance, the synthesis of (S)-1-benzyl-3-aminopiperidine has been reported. sigmaaldrich.com This transformation is significant as aminopiperidines are core structures in many pharmaceutical agents. google.com

A notable rearrangement has been observed during the synthesis of related structures. When 2-chloromethyl-1-benzylpyrrolidine or 3-chloro-1-benzylpiperidine is treated with an azide (B81097) source followed by reduction, a mixture of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzylpiperidine is formed. rsc.org This suggests the potential for ring-expansion or contraction pathways through an intermediate aziridinium (B1262131) ion, which could influence the regiochemical outcome of the amination. rsc.org

The following table summarizes the synthesis of an aminopiperidine derivative:

| Starting Material | Product | Reagents and Conditions | Reference |

| This compound | (S)-1-Benzyl-3-aminopiperidine | Not explicitly detailed in the provided search results. | sigmaaldrich.com |

| 2-Chloromethyl-1-benzylpyrrolidine or 3-Chloro-1-benzylpiperidine | 2-Aminomethyl-1-benzylpyrrolidine and 3-Amino-1-benzylpiperidine | 1. Azide source 2. Reduction | rsc.org |

Synthesis of Hydroxypiperidines

The synthesis of hydroxypiperidines from chloro-substituted precursors is a fundamental transformation. For instance, N-benzyl-3-hydroxypiperidine is a key intermediate in the production of pharmaceuticals like Ibrutinib and Benidipine hydrochloride. quickcompany.in While direct nucleophilic substitution of the chloride in this compound with a hydroxide (B78521) source is a plausible route, other synthetic strategies often start from different precursors.

One common approach involves the reduction of a corresponding piperidone. For example, 1-benzyl-3-piperidone hydrochloride can be a precursor to 1-benzyl-3-hydroxypiperidine. quickcompany.inprepchem.com Another method starts with 3-hydroxypyridine, which is first benzylated to form 1-benzyl-3-hydroxypyridinium chloride, followed by reduction with sodium borohydride (B1222165) to yield N-benzyl-3-hydroxy piperidine (B6355638). quickcompany.ingoogle.com

The table below outlines a general synthesis of a hydroxypiperidine:

| Starting Material | Product | Reagents and Conditions | Reference |

| 3-Hydroxypyridine | N-Benzyl-3-hydroxy piperidine | 1. Benzyl (B1604629) halide 2. Sodium borohydride | quickcompany.in |

| 1-Benzyl-3-piperidone hydrochloride | 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid | 1. Potassium cyanide, HCl 2. Concentrated HCl, heat | prepchem.com |

Preparation of Oxopiperidines (Piperidones) and their Esters

Oxopiperidines, or piperidones, are important synthetic intermediates. The preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride has been detailed through a multi-step process starting from N-benzyl glycine (B1666218) ethyl ester. google.com This process involves reaction with a 4-halogenated ethyl butyrate (B1204436), followed by a Dieckmann-type cyclization to form the piperidone ring with an ester group at the 4-position. google.com

Another related compound, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is commercially available and serves as a building block in organic synthesis. bldpharm.com The synthesis of such compounds often involves the cyclization of acyclic precursors. For example, the reaction of N-benzyl glycine ethyl ester with 4-bromo-ethyl butyrate and a base like sodium carbonate can lead to an intermediate that, upon treatment with a stronger base like sodium tert-butoxide, undergoes cyclization to form the desired N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester. google.com

The following table summarizes the synthesis of an oxopiperidine derivative:

| Starting Material | Product | Reagents and Conditions | Reference |

| N-Benzyl glycine ethyl ester | N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | 1. 4-Halogenated ethyl butyrate, base 2. Stronger base (e.g., sodium tert-butoxide) for cyclization 3. Acid | google.com |

Formation of Complex Piperidine-Containing Architectures and Fused Ring Systems

This compound and its derivatives are valuable precursors for constructing more intricate molecular architectures, including fused and spirocyclic ring systems. These complex structures are of great interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

A study describes rearrangements during the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines. rsc.org The interconversion between these two ring systems proceeds through an intermediate aziridine (B145994), highlighting a pathway for forming different heterocyclic structures from a single precursor. rsc.org

Spirocyclic Systems Incorporating Piperidine Rings

Spirocyclic systems containing a piperidine ring are a prominent class of compounds with diverse applications. The synthesis of spirocyclic piperidines often involves the reaction of a protected piperidone with an appropriate nucleophile. For instance, N-benzyl-protected piperidin-4-one can be reacted with an aryllithium intermediate to generate a spirocyclic alcohol, which can be further elaborated. nih.gov

Another approach involves the intramolecular Friedel-Crafts alkylation of an alkene tethered to the piperidine ring. This strategy has been used to synthesize dihydrospiro[quinoline-2,4'-piperidines]. researchgate.net The synthesis of spirocyclic pyrrolidines, which are structurally related, has also been achieved through microwave-assisted methods, demonstrating the continuous development of new synthetic protocols for these complex architectures. researchgate.net

The table below provides an example of the synthesis of a spirocyclic system:

| Starting Material | Product | Reagents and Conditions | Reference |

| N-Benzyl-protected piperidin-4-one | Spirocyclic alcohol | Aryllithium intermediate | nih.gov |

| 4-Piperidone imine derivative | Dihydrospiro[quinoline-2,4'-piperidines] | 1. Allylmagnesium bromide 2. 85% H₂SO₄ | researchgate.net |

Pyrrolidine-Piperidine Hybrid Structures

The synthesis of hybrid structures incorporating both pyrrolidine (B122466) and piperidine rings from this compound can be achieved through rearrangement reactions involving an aziridinium ion intermediate. Research has shown that transformations of 3-substituted 1-benzylpiperidines can lead to the formation of 2-substituted 1-benzylpyrrolidines.

A key study demonstrated that 3-chloro-1-benzylpiperidine can be a precursor to a mixture of aminomethyl-pyrrolidine and amino-piperidine derivatives. rsc.org The synthetic route involves the conversion of the chloro-group to an azido-group, followed by reduction. Specifically, the reaction of 3-chloro-1-benzylpiperidine to form 3-azido-1-benzylpiperidine and its subsequent reduction leads to a mixture of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzylpiperidine. rsc.org This transformation proceeds through an intermediate aziridinium species, which can undergo nucleophilic attack at two different positions, leading to either the six-membered piperidine ring or a rearranged five-membered pyrrolidine ring.

This interconversion highlights a pathway to generate precursors for more complex pyrrolidine-piperidine hybrid molecules. The resulting amino derivatives can be further functionalized to create a diverse array of hybrid structures.

Naphthyridine Derivatives from Piperidine Precursors

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in the fused ring system. While various synthetic strategies exist for the construction of the naphthyridine core, direct synthesis from this compound is not prominently documented in scientific literature. General methods for naphthyridine synthesis, such as the Friedländer annulation, typically involve the condensation of an ortho-amino-substituted pyridine (B92270) with a compound containing a reactive carbonyl group. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Precursor in Target-Oriented Synthesis

The strategic placement of a chlorine atom on the chiral piperidine (B6355638) ring of (S)-1-benzyl-3-chloro-piperidine allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This reactivity, combined with the stereochemical control offered by the chiral center, makes it a powerful tool for the asymmetric synthesis of complex molecules, including natural product analogues and active pharmaceutical ingredients (APIs).

Synthesis of Complex Alkaloid Analogues (e.g., Pseudodistomin D)

While a direct documented synthesis of Pseudodistomin D utilizing this compound as a starting material is not explicitly detailed in the reviewed literature, the structural features of this chloro-piperidine derivative make it a theoretically viable and strategic precursor for the synthesis of analogues of this complex marine alkaloid. The synthesis of piperidine alkaloids often involves the stereoselective formation of substituted piperidine rings. nih.gov The chiral 3-chloro-piperidine core provides a pre-functionalized and stereochemically defined building block that could be elaborated to construct the intricate structure of Pseudodistomin D analogues. The chloro substituent can be displaced by various nucleophiles to introduce the necessary side chains, and the benzyl (B1604629) group can be readily removed at a later stage of the synthesis. The development of synthetic routes to complex alkaloids like Pseudodistomin D often relies on the availability of such versatile chiral building blocks. nih.gov

Intermediates for the Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

The piperidine moiety is a prevalent scaffold in a vast number of approved pharmaceutical drugs. researchgate.netthieme-connect.comthieme-connect.com The N-benzyl piperidine motif, in particular, is frequently employed in drug discovery to modulate physicochemical properties and enhance biological activity. nih.gov this compound serves as a key intermediate in the synthesis of various complex APIs, leveraging the versatility of the piperidine scaffold and the reactivity of the chloro-substituent.

One notable area of application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. nih.govnih.gov The synthesis of certain PARP inhibitors involves the use of substituted piperidine derivatives. For instance, the core structure of some PARP inhibitors features a piperidine ring, and the synthesis of these molecules can start from appropriately functionalized piperidine intermediates. The chloro group in this compound can be displaced by a nucleophilic group attached to the core of the PARP inhibitor, thereby incorporating the chiral piperidine moiety into the final API.

Another important class of drugs where piperidine intermediates are crucial is in the synthesis of compounds targeting the central nervous system. For example, the synthesis of benidipine, a calcium channel blocker, involves the use of N-benzyl-3-hydroxypiperidine as a key intermediate. patsnap.com While not a direct application of the chloro-derivative, the synthesis of such APIs often proceeds through intermediates that can be derived from this compound, for instance, by nucleophilic substitution of the chloro group with a hydroxide (B78521) ion.

The following table summarizes key information about this compound:

| Property | Value |

| Chemical Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| CAS Number | 1354017-94-9 (for S-enantiomer) |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Scaffold for Ligand Design in Receptor Interaction Studies

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netthieme-connect.comthieme-connect.com The this compound scaffold, with its defined stereochemistry and reactive handle, is particularly valuable for the design and synthesis of ligands aimed at studying receptor interactions. The benzyl group can mimic interactions of aromatic residues in binding pockets, while the piperidine ring provides a three-dimensional structure that can be crucial for selective binding. The chloro-substituent allows for the systematic introduction of various chemical groups to probe the structure-activity relationship (SAR) of a ligand series.

A significant area of research where benzylpiperidine derivatives have been extensively studied is in the development of ligands for sigma receptors (σ1 and σ2). nih.govnih.govacs.org These receptors are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. The design of selective sigma receptor ligands often incorporates a benzylpiperidine moiety. The nitrogen atom of the piperidine ring is typically protonated at physiological pH and can form a crucial salt bridge with acidic residues in the receptor's binding site. The benzyl group can engage in hydrophobic or π-π stacking interactions. By modifying the substitution pattern on the piperidine ring, researchers can fine-tune the affinity and selectivity of the ligands for the different sigma receptor subtypes. nih.govnih.govacs.org

The following table presents a selection of benzylpiperidine derivatives and their reported receptor binding affinities, illustrating the importance of this scaffold in ligand design.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | σ2 Receptor | High Affinity |

| 3,3-Dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | σ1 Receptor | High Affinity and Selectivity |

| Various Benzylpiperidine Derivatives | σ1 and σ2 Receptors | Varied Affinities |

Q & A

Q. What experimental methods are recommended for structural elucidation of (S)-1-Benzyl-3-chloro-piperidine?

- Methodological Answer : X-ray crystallography is the gold standard for determining the stereochemistry and molecular conformation of chiral compounds like this compound. Use single-crystal diffraction data processed with SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). For visualization of anisotropic displacement parameters, employ ORTEP for Windows. Ensure data quality by validating refinement metrics (e.g., R-factor, residual electron density) and cross-referencing with spectroscopic data (e.g., NMR, IR) .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Store the compound in a sealed, light-resistant container under inert gas (e.g., argon) at –20°C to prevent degradation. Monitor stability using periodic HPLC or TLC analysis. Avoid prolonged exposure to moisture or oxygen, as the chloro and benzyl groups may undergo hydrolysis or oxidation. Safety data sheets recommend using desiccants and ensuring laboratory ventilation to minimize airborne contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : A typical route involves chlorination of 1-benzylpiperidin-3-ol using thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is critical to isolate the enantiomerically pure (S)-form. Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) may also be explored for enantiomeric excess >98% .

Advanced Research Questions

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict solubility, logP, and reactivity. Tools like Gaussian or GROMACS model conformational flexibility and intermolecular interactions (e.g., hydrogen bonding with solvents). Validate predictions experimentally using differential scanning calorimetry (DSC) for melting points and shake-flask methods for partition coefficients .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., temperature, catalyst loading). Replicate protocols with rigorous control of anhydrous conditions and inert atmospheres. For conflicting spectral data (e.g., NMR shifts), use high-field instruments (≥500 MHz) and compare with databases like NIST Chemistry WebBook. Cross-validate using alternative techniques (e.g., mass spectrometry for molecular ion confirmation) .

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer : Racemization is common in piperidine derivatives under basic or high-temperature conditions. Use low-temperature reactions (e.g., –78°C for lithiation steps) and chiral catalysts (e.g., BINAP-metal complexes) to retain stereochemistry. Monitor enantiomeric purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer : Combine GC-MS (electron ionization mode) for volatile impurities and LC-MS/MS for non-volatile byproducts. For halogenated contaminants, employ ICP-MS to quantify residual chloride or benzyl halides. Structural confirmation of impurities requires 2D NMR (e.g., HSQC, HMBC) and comparison with synthetic intermediates .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between crystallographic data and spectroscopic results?

- Methodological Answer : Crystallographic data may reflect solid-state conformation, while NMR captures solution-state dynamics. Resolve discrepancies by conducting variable-temperature NMR to assess conformational flexibility. For persistent mismatches, re-examine crystallographic refinement parameters (e.g., thermal motion, disorder modeling) in SHELXL and validate against Hirshfeld surface analysis .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Address outliers via Grubbs’ test and validate assays with positive/negative controls. Reproducibility requires ≥3 independent replicates and blinded analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.